p-Tolyl phenylacetate

Catalog No.
S1511948
CAS No.
101-94-0
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolyl phenylacetate

CAS Number

101-94-0

Product Name

p-Tolyl phenylacetate

IUPAC Name

(4-methylphenyl) 2-phenylacetate

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)17-15(16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

OJEQSSJFSNLMLB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2

solubility

insoluble in water
moderately soluble (in ethanol)

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2

The exact mass of the compound p-Tolyl phenylacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watermoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

p-Tolyl phenylacetate (also known as p-cresyl phenylacetate) is a high-value aromatic ester defined by its stable crystalline solid form at room temperature (melting point 74–77 °C) and ultra-low volatility. Widely utilized in the flavor and fragrance industries, it serves as a critical base-note fixative that imparts tenacious honey, floral (narcissus/hyacinth), and subtle animalic profiles. From a procurement perspective, its stability as a solid, combined with a highly favorable safety profile (LD50 > 5 g/kg), makes it a superior choice for long-lasting formulations compared to volatile liquid esters or toxic phenolic precursors [1].

Attempting to substitute p-Tolyl phenylacetate with generic floral esters, such as benzyl phenylacetate, fundamentally alters the physical handling and olfactory performance of a formulation. While benzyl phenylacetate provides a similar sweet honey note, it is a liquid at room temperature and lacks the specific animalic tenacity required for complex base notes. Furthermore, utilizing shorter-chain analogs like p-tolyl acetate introduces excessive volatility, destroying the required fixative effect. Finally, attempting to rely on unesterified precursors like p-cresol to achieve the animalic note introduces severe toxicity and harsh medicinal odors that ruin formulation balance and violate consumer safety regulations[1].

Physical State and Gravimetric Dosing Precision

Unlike many common aromatic esters which remain liquid at ambient conditions, p-Tolyl phenylacetate is a stable crystalline solid. This physical state allows for highly precise gravimetric dosing during industrial compounding, eliminating the volumetric calibration errors and leakage risks associated with liquid substitutes like benzyl phenylacetate [1].

Evidence DimensionMelting Point and Physical State
Target Compound DataSolid (Melting point 74–77 °C)
Comparator Or BaselineBenzyl phenylacetate (Liquid, Melting point ~ -4 °C)
Quantified DifferencePhase shift from liquid to stable solid at standard operating temperatures.
ConditionsStandard ambient temperature and pressure (SATP).

Procuring a solid-state ester simplifies material handling, improves shelf-life stability, and ensures exact dosing in large-scale flavor and fragrance compounding.

Volatility Profile and Fixative Performance

The efficacy of an ester as a fixative depends heavily on its resistance to evaporation. p-Tolyl phenylacetate exhibits an exceptionally low vapor pressure, ensuring that its scent profile persists in the base notes of a formulation. In contrast, shorter-chain analogs like p-tolyl acetate evaporate rapidly, failing to anchor the formulation [1].

Evidence DimensionVapor Pressure at 20 °C
Target Compound Data~0.0013 mmHg
Comparator Or Baselinep-Tolyl acetate (~0.3 mmHg)
Quantified Difference>200-fold reduction in volatility.
ConditionsMeasured at 20 °C in standard atmospheric conditions.

The ultra-low volatility justifies the procurement of this specific ester for applications requiring long-lasting scent retention and base-note anchoring.

Toxicity Neutralization vs. Precursor

p-Cresol is a common precursor that provides animalic notes but is highly toxic and corrosive. The esterification to p-Tolyl phenylacetate completely masks this toxicity while retaining the desired olfactory warmth, transforming a hazardous chemical into a safe, consumer-ready ingredient [1].

Evidence DimensionAcute Oral Toxicity (LD50 in rats)
Target Compound Data> 5,000 mg/kg
Comparator Or Baselinep-Cresol (~ 207 mg/kg)
Quantified Difference>24-fold increase in the safety margin.
ConditionsStandard acute oral toxicity assay in murine models.

Selecting the esterified compound is mandatory for regulatory compliance and consumer safety in downstream cosmetic and household products.

Manufacturability via Green Catalysis

The procurement viability of p-Tolyl phenylacetate is enhanced by its compatibility with modern green synthesis routes. High-yield esterification can be achieved using environmentally benign solid-acid catalysts (such as H-β zeolites) under microwave irradiation, bypassing the corrosive waste generated by conventional mineral acid catalysis [1].

Evidence DimensionEsterification Efficiency and Waste Generation
Target Compound DataHigh conversion (>90%) via solvent-free zeolite catalysis
Comparator Or BaselineConventional mineral acid synthesis (Lower selectivity, high aqueous acidic waste)
Quantified DifferenceElimination of corrosive aqueous waste with near-quantitative conversion.
ConditionsSolvent-free microwave irradiation using H-β zeolite.

Compatibility with green catalytic processes ensures scalable, sustainable manufacturing and lower downstream purification costs for bulk buyers.

Base-Note Fixative in Fine Fragrances

Driven by its ultra-low vapor pressure (0.0013 mmHg) and unique animalic-honey profile, this compound is the optimal choice for anchoring volatile top notes in high-end perfumes and household care products [1].

Solid-State Flavor Compounding

Because it is a stable crystalline solid at room temperature, it is highly preferred over liquid esters for dry flavor formulations where precise gravimetric dosing and resistance to oxidation are critical[2].

Green Chemistry Benchmarking

Due to its efficient synthesis profile, p-Tolyl phenylacetate serves as an excellent model compound for evaluating the performance of novel solid-acid catalysts (e.g., modified zeolites) in solvent-free, microwave-assisted esterifications [3].

Physical Description

Solid
White to off white crystals, faint lily, hyacinth, narcissus odou

XLogP3

3.6

Melting Point

Mp 76 ° (EtOH)
76°C

UNII

959IBY0PDG

Other CAS

101-94-0

Wikipedia

P-cresyl phenylacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzeneacetic acid, 4-methylphenyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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